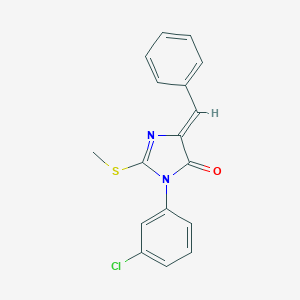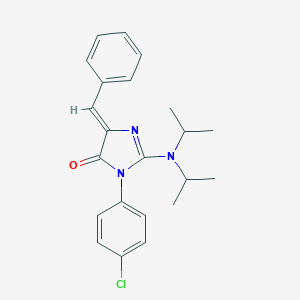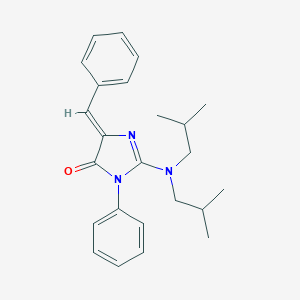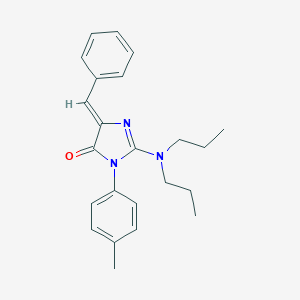![molecular formula C20H30BrNO2 B295988 [4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)
[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile (BBH) is a chemical compound with a molecular formula of C21H30BrNO2. It is a highly functionalized organic molecule that has been found to have various applications in scientific research.
Mécanisme D'action
The mechanism of action of [4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile is not well understood. However, it has been found to have a strong electron-donating ability due to the presence of the hexyloxy groups. This property makes this compound a good candidate for use as a donor material in organic semiconductors.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it has been found to be non-toxic and non-carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile has several advantages for use in lab experiments. It is a highly functionalized molecule that can be easily synthesized using a multistep synthesis method. It is also non-toxic and non-carcinogenic, making it safe for use in biological experiments. However, this compound has some limitations. It has poor solubility in common organic solvents, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on [4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile. One area of research is the development of new synthetic methods for this compound that can improve its solubility and reduce the number of steps required for synthesis. Another area of research is the investigation of the mechanism of action of this compound in organic semiconductors. Finally, this compound can be used as a starting material for the synthesis of new organic semiconductors with improved properties.
Méthodes De Synthèse
[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile can be synthesized using a multistep synthesis method. The first step involves the reaction of 4-bromo-2,5-dihydroxybenzaldehyde with hexylbromide in the presence of potassium carbonate. The resulting product is then reacted with potassium cyanide to form the nitrile group. Finally, the hexyloxy groups are added using a palladium-catalyzed coupling reaction. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile has been found to have various applications in scientific research. One of the main applications is in the field of organic electronics. This compound is a highly functionalized molecule that can be used as a building block for the synthesis of organic semiconductors. These semiconductors can be used in the fabrication of organic field-effect transistors, organic light-emitting diodes, and organic photovoltaic devices.
Propriétés
Formule moléculaire |
C20H30BrNO2 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
2-(4-bromo-2,5-dihexoxyphenyl)acetonitrile |
InChI |
InChI=1S/C20H30BrNO2/c1-3-5-7-9-13-23-19-16-18(21)20(15-17(19)11-12-22)24-14-10-8-6-4-2/h15-16H,3-11,13-14H2,1-2H3 |
Clé InChI |
RQESUENQBJYKGI-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC(=C(C=C1CC#N)OCCCCCC)Br |
SMILES canonique |
CCCCCCOC1=CC(=C(C=C1CC#N)OCCCCCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-[(4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B295908.png)











